molecular formula C4H8N2O2 B12560358 N-Carbamoyl-N-methylacetamide CAS No. 189873-62-9

N-Carbamoyl-N-methylacetamide

Cat. No.: B12560358
CAS No.: 189873-62-9
M. Wt: 116.12 g/mol
InChI Key: PEFFWPIVPIMFDH-UHFFFAOYSA-N
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Description

N-Carbamoyl-N-methylacetamide is an organic compound with the molecular formula C4H8N2O2 It belongs to the class of carbamates, which are derivatives of carbamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Carbamoyl-N-methylacetamide can be synthesized through several methods. One common approach involves the reaction of acetic acid with methylamine. The reaction typically occurs at a temperature range of 70-80°C for about 2 hours. The reaction can be represented as follows:

CH3COOH+CH3NH2CH3CONHCH3+H2O\text{CH}_3\text{COOH} + \text{CH}_3\text{NH}_2 \rightarrow \text{CH}_3\text{CONHCH}_3 + \text{H}_2\text{O} CH3​COOH+CH3​NH2​→CH3​CONHCH3​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of acetic acid and methylamine as raw materials. The process includes steps such as amination, water evaporation, acid evaporation, and fractionation. This method is advantageous as it minimizes corrosion to the apparatus .

Chemical Reactions Analysis

Types of Reactions

N-Carbamoyl-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-methylacetamide oxides.

    Reduction: Formation of N-methylacetamide amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

N-Carbamoyl-N-methylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Carbamoyl-N-methylacetamide involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and other interactions with active sites of enzymes, thereby affecting their activity. The pathways involved include the modulation of enzyme activity and protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

  • N-Carbamoyl-Alanine
  • N-Carbamoyl-Glycine
  • N-Carbamoyl-Serine

Uniqueness

N-Carbamoyl-N-methylacetamide is unique due to its specific molecular structure, which allows it to interact with a wide range of molecular targets. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a compound of significant interest .

Properties

CAS No.

189873-62-9

Molecular Formula

C4H8N2O2

Molecular Weight

116.12 g/mol

IUPAC Name

N-carbamoyl-N-methylacetamide

InChI

InChI=1S/C4H8N2O2/c1-3(7)6(2)4(5)8/h1-2H3,(H2,5,8)

InChI Key

PEFFWPIVPIMFDH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C(=O)N

Origin of Product

United States

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